L-alpha-Methyl DOPA Methyl Ester Hydrochloride

Hypertension Enantioselectivity In Vivo Pharmacology

Inconsistent impurity quantification can delay ANDA filings and batch release. L-α-Methyl DOPA Methyl Ester HCl (CAS 115054-62-1) is the authenticated Carbidopa Impurity B reference standard, enabling reliable identification and quantification in carbidopa-levodopa combination products. - HPLC/UPLC/LC-MS Ready: High-purity L-enantiomer (>98%) ensures accurate retention time matching and eliminates interference from racemic or D-isomer contaminants. - Enhanced Solubility: Hydrochloride salt form permits aqueous dosing solutions without co-solvents, reducing formulation artifacts in preclinical studies. - Supply Assurance: Stocked analytically in standard vial formats with full Certificates of Analysis; ready for immediate dispatch to support method development and QC workflows.

Molecular Formula C11H16ClNO4
Molecular Weight 261.7 g/mol
CAS No. 115054-62-1
Cat. No. B139600
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-alpha-Methyl DOPA Methyl Ester Hydrochloride
CAS115054-62-1
Synonyms3-Hydroxy-α-methyl-L-tyrosine Methyl Ester Hydrochloride; 
Molecular FormulaC11H16ClNO4
Molecular Weight261.7 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N.Cl
InChIInChI=1S/C11H15NO4.ClH/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7;/h3-5,13-14H,6,12H2,1-2H3;1H/t11-;/m0./s1
InChIKeyOGIAQNHFLNCESH-MERQFXBCSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

L-alpha-Methyl DOPA Methyl Ester Hydrochloride (CAS 115054-62-1) Product Profile and Procurement Overview


L-alpha-Methyl DOPA Methyl Ester Hydrochloride (CAS 115054-62-1) is the hydrochloride salt of the methyl ester derivative of L-alpha-methyl DOPA (L-methyldopa) . It is a chiral, protected amino acid ester with the molecular formula C₁₁H₁₆ClNO₄ and a molecular weight of 261.70 g/mol [1]. This compound is primarily utilized as a reference standard, an analytical impurity marker (designated as Carbidopa Impurity B), and as an intermediate in pharmaceutical research . Its hydrochloride salt form significantly enhances aqueous solubility compared to the free base, enabling its use in aqueous formulations and experimental models [1][2].

Why Generic α-Methyl DOPA Derivatives Cannot Substitute for L-alpha-Methyl DOPA Methyl Ester HCl


In-class α-methyl DOPA derivatives, including free acids (L-methyldopa) and alternative esters (ethyl, POE), exhibit profound differences in physicochemical properties, stereospecific biological activity, and impurity profiles . Substituting L-alpha-Methyl DOPA Methyl Ester Hydrochloride with its free base, racemic mixture, or D-enantiomer directly compromises experimental reproducibility and analytical validity. The hydrochloride salt provides distinct solubility advantages crucial for aqueous formulations [1], while the specific L-stereochemistry is essential for intended biological interactions [2]. Furthermore, this compound serves as a specific reference standard for quantifying impurities in pharmaceutical manufacturing, where its precise identity is non-negotiable .

Quantitative Differentiation Guide for L-alpha-Methyl DOPA Methyl Ester HCl (CAS 115054-62-1)


Enantiomer-Specific Biological Potency: L-Isomer vs. Racemic Form in Hypotensive Effect

In a clinical study comparing the hypotensive effects of the L-isomer of α-methyl DOPA ethyl ester versus its racemic form in hypertensive patients, the L-isomer demonstrated consistent and superior blood pressure reduction [1]. This evidence underscores the critical necessity of chiral purity in α-methyl DOPA derivatives. The use of the racemic mixture or D-enantiomer introduces significant variability and reduced efficacy, making the pure L-enantiomer form (as in L-alpha-Methyl DOPA Methyl Ester Hydrochloride) essential for any research aiming to reproduce or investigate the specific biological activity of L-methyldopa [1].

Hypertension Enantioselectivity In Vivo Pharmacology

Aqueous Solubility Advantage: Hydrochloride Salt vs. Free Base α-Methyl DOPA Methyl Ester

The free base form of α-Methyl DOPA Methyl Ester (CAS 18181-08-3) exhibits limited solubility, being only slightly soluble in organic solvents like DMSO and methanol . In contrast, the hydrochloride salt form of the L-enantiomer (the target compound) is specifically designed to enhance aqueous solubility, making it suitable for a broader range of experimental conditions, including those requiring water-based buffers or physiological media [1]. This difference is a key factor for researchers needing to formulate the compound for in vitro or in vivo assays without resorting to high concentrations of organic co-solvents, which can introduce confounding variables.

Solubility Formulation Physicochemical Properties

Defined Analytical Identity: As Carbidopa Impurity B Standard

L-alpha-Methyl DOPA Methyl Ester Hydrochloride is officially designated and used as a reference standard for Carbidopa Impurity B as Hydrochloride . Its role as a specified impurity standard means its procurement is not just about obtaining 'a methyldopa derivative'; it is about acquiring a precisely defined chemical entity with a validated identity for analytical methods. Generic substitution with a similar compound (e.g., a different ester or the free acid) would invalidate the accuracy and traceability required for pharmaceutical quality control, method validation, or forced degradation studies .

Pharmaceutical Analysis Impurity Profiling Quality Control

Stability Profile: L-DOPA Methyl Ester HCl Solution Stability at Specific pH

A study on the stability of L-DOPA methyl ester hydrochloride (a close structural analog) in solution found that its stability is highly pH-dependent, with the maximum stability observed at pH 3.0 across various temperatures [1]. Stability decreased as pH increased above this value [1]. This class-level inference is critical for handling L-alpha-Methyl DOPA Methyl Ester Hydrochloride. It provides specific, actionable guidance for preparing and storing solutions to minimize degradation, a factor that can directly impact the reproducibility of experimental results.

Stability Formulation Degradation

Pharmacokinetic Differentiation: Prodrug Strategy vs. Parent Drug (Methyldopa)

While direct PK data for L-alpha-Methyl DOPA Methyl Ester Hydrochloride is limited, strong class-level inference can be drawn from comparative studies of methyldopa prodrugs. Methyldopa (the parent free acid) exhibits highly variable and incomplete oral bioavailability, averaging only 25% (range 8-62%) [1]. In contrast, ester prodrugs like the pivaloyloxyethyl (POE) ester dramatically improve delivery, achieving an average systemic availability of 64% with a much lower coefficient of variation (15% vs. 63% for methyldopa) [2]. This demonstrates that esterification is a validated strategy for overcoming the pharmacokinetic limitations of the parent drug, a principle that underpins the value of L-alpha-Methyl DOPA Methyl Ester Hydrochloride as a research tool for studying methyldopa's effects with potentially improved and more consistent exposure.

Pharmacokinetics Prodrug Bioavailability

Validated Research and Industrial Application Scenarios for L-alpha-Methyl DOPA Methyl Ester HCl


Pharmaceutical Quality Control: Quantifying Carbidopa Impurity B

This is the most defined and validated application for this compound. It is used as a certified reference standard (Carbidopa Impurity B as Hydrochloride) in HPLC, UPLC, or LC-MS methods for the quantitative determination of related substances in carbidopa and levodopa combination drug products . The specific identity and high purity are essential for ensuring the accuracy, precision, and regulatory compliance of pharmaceutical release and stability testing.

In Vivo Research Requiring Aqueous Formulations of Methyldopa Analogs

For preclinical studies in rodents or other models where methyldopa or its prodrugs need to be administered via drinking water, injection, or infusion, the hydrochloride salt's enhanced aqueous solubility provides a significant practical advantage [1][2]. This allows for the preparation of clear, concentrated dosing solutions without the need for organic co-solvents or complex formulation vehicles, thereby reducing experimental artifacts and improving animal welfare.

Stereospecific Enzymology and Metabolism Studies

Studies on enzymes like horseradish peroxidase and tyrosinase demonstrate stereospecificity in their interaction with L- and D-isomers of α-methyl DOPA, with the L-isomer exhibiting higher affinity (lower Km) and greater catalytic efficiency (higher kcat) [3]. L-alpha-Methyl DOPA Methyl Ester Hydrochloride, as a pure L-enantiomer, is the appropriate substrate for investigating the role of chirality in enzymatic reactions, metabolic pathways, or transporter interactions related to catecholamines and amino acids.

Analytical Method Development and Validation for Catecholamines

This compound serves as a key reference analyte in the development and validation of sensitive HPLC methods with electrochemical or fluorimetric detection for the simultaneous measurement of levodopa, dopamine, α-methyldopa, and their metabolites in biological matrices like serum, plasma, and brain tissue [4]. Its distinct retention time and electrochemical properties are critical for achieving accurate peak identification and quantification in complex biological samples.

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